H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH
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Overview
Description
The compound “H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH” is a peptide consisting of the amino acids isoleucine, threonine, aspartic acid, glutamine, valine, proline, phenylalanine, serine, and valine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like “this compound” involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though this specific peptide does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced to free thiols, but this peptide lacks cysteine residues.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides, HATU, and HBTU are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is often used to remove protecting groups.
Cleavage Reagents: TFA is also used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the desired peptide sequence. Side products can include truncated peptides or peptides with incomplete deprotection.
Scientific Research Applications
Chemistry
Peptides like “H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH” are used in studies of peptide synthesis, structure, and function. They serve as models for understanding peptide bond formation and stability.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine
Peptides are explored for their therapeutic potential, including as drugs for cancer, infectious diseases, and metabolic disorders. This specific peptide could be investigated for its role in immune responses or as a potential therapeutic agent.
Industry
Peptides are used in the development of diagnostic assays, vaccines, and as components in cosmetic products.
Mechanism of Action
The mechanism of action of peptides like “H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH” depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved would be specific to the peptide’s activity, which could include binding to cell surface receptors or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly
Uniqueness
The uniqueness of “H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH” lies in its specific sequence, which determines its structure and biological activity. Compared to other peptides, its sequence may confer unique binding properties, stability, or activity in biological systems.
Properties
Molecular Formula |
C46H72N10O15 |
---|---|
Molecular Weight |
1005.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C46H72N10O15/c1-8-24(6)34(48)43(67)55-37(25(7)58)44(68)51-29(20-33(60)61)40(64)49-27(16-17-32(47)59)38(62)53-35(22(2)3)45(69)56-18-12-15-31(56)42(66)50-28(19-26-13-10-9-11-14-26)39(63)52-30(21-57)41(65)54-36(23(4)5)46(70)71/h9-11,13-14,22-25,27-31,34-37,57-58H,8,12,15-21,48H2,1-7H3,(H2,47,59)(H,49,64)(H,50,66)(H,51,68)(H,52,63)(H,53,62)(H,54,65)(H,55,67)(H,60,61)(H,70,71)/t24-,25+,27-,28-,29-,30-,31-,34-,35-,36-,37-/m0/s1 |
InChI Key |
BLFPLYPKXZMBKM-QYGXBZFQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
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